molecular formula C14H22N2O2 B8803635 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine CAS No. 93808-12-9

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine

Cat. No. B8803635
CAS RN: 93808-12-9
M. Wt: 250.34 g/mol
InChI Key: NAIOKJKKMHITGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93808-12-9

Product Name

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine

InChI

InChI=1S/C14H22N2O2/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2/h8-9H,3-7,10,15H2,1-2H3

InChI Key

NAIOKJKKMHITGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCCN)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2-cyanoethyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline (5.70 g, 23.1 mmol, 1.0 equiv) in anhydrous THF (20 mL) under argon was added a solution of BH3 in THF (1.0M, 81 mL, 81 mmol, 3.5 equiv) at room temperature. The mixture was stirred at reflux for 4.5 hours and then cooled to room temperature. Aqueous HCl (6N, 130 mL) was added cautiously at room temperature and stirring was continued for 2.5 hours at 55-60° C. The mixture was cooled to 0° C., basified to pH 10-11 by addition of 6N aq. NaOH, and extracted with CH2Cl2 (3×100 mL). The combined organic solutions were dried over MgSO4 and concentrated. To a solution of the residue in CH2Cl2 (20 mL) was added HCl in ether (1.0M, 40 mL, 1.7 equiv). The resulting solution was added dropwise into ether (250 mL) with swirling. The precipitate was filtered and washed with ether (3×100 mL). This solid was taken up in water (50 mL), which was basified to pH 10 by addition of 1M aqueous NaOH, and extracted with CH2Cl2 (3×100 mL). The combined organic solutions were dried over MgSO4 and concentrated to give 5.10 g (88%) of white solid, which was characterized spectroscopically.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
88%

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